molecular formula C11H11NO2 B3050686 4-Ethynyl-L-phenylalanine CAS No. 278605-15-5

4-Ethynyl-L-phenylalanine

Cat. No.: B3050686
CAS No.: 278605-15-5
M. Wt: 189.21 g/mol
InChI Key: PPDNGMUGVMESGE-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

p-Ethynylphenylalanine is a non-proteinogenic amino acid that has garnered significant interest due to its potent inhibitory effects on tryptophan hydroxylase, an enzyme crucial for serotonin biosynthesis . This compound is structurally similar to phenylalanine but features an ethynyl group at the para position of the benzene ring, which imparts unique chemical properties and biological activities.

Scientific Research Applications

p-Ethynylphenylalanine has a wide range of applications in scientific research:

Mechanism of Action

Mode of Action

p-Ethynylphenylalanine inhibits TPH competitively and reversibly . It is a more potent and specific inhibitor of TPH than p-chlorophenylalanine (pCPA) . The compound has little inhibitory activity toward tyrosine hydroxylase, the initial and rate-limiting enzyme for catecholamine biosynthesis, and shows no inhibition of phenylalanine hydroxylase or tyrosinase .

Biochemical Pathways

The biochemical pathway for serotonin synthesis initially involves the conversion of L-tryptophan to 5-hydroxytryptophan by TPH . p-Ethynylphenylalanine inhibits this conversion, thereby affecting the synthesis of serotonin . This inhibition can contribute to the characterization of the role of serotonin in behavioral and physiological activities .

Pharmacokinetics

It is known that the compound is administered to rats at a dose of 30 mg/kg . More research is needed to fully understand the ADME properties of p-Ethynylphenylalanine and their impact on bioavailability.

Result of Action

Administration of p-Ethynylphenylalanine to rats resulted in a 95% decrease in TPH activity in brain homogenates and a concomitant decrease in serotonin and 5-hydroxyindole-3-acetic acid levels (85%) at 24 hours after injection . These results suggest that p-Ethynylphenylalanine is a selective, reversible, and potent inhibitor of TPH both in vitro and in vivo .

Action Environment

It is known that the compound’s inhibition of tph is competitive and reversible , suggesting that its efficacy could be influenced by the concentration of substrate present in the environment

Safety and Hazards

When handling 4-Ethynyl-L-phenylalanine, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

Future Directions

The potential of 4-Ethynyl-L-phenylalanine in biopharmaceutical utility is being explored, particularly in the therapeutic exploration of modified protein drugs . Its use in photoredox C–H functionalization for the site-selective bioconjugation of phenylalanine has been validated on peptides as well as protein insulin .

Biochemical Analysis

Biochemical Properties

p-Ethynylphenylalanine is a potent, selective, reversible, and competitive inhibitor of tryptophan hydroxylase (TPH), an enzyme that plays a crucial role in serotonin biosynthesis . It interacts with TPH, inhibiting it more effectively than other known inhibitors such as p-chlorophenylalanine . The nature of this interaction is competitive and reversible, with a Ki value of 32.6 μM .

Cellular Effects

The effects of p-Ethynylphenylalanine on cells are primarily related to its influence on serotonin biosynthesis. By inhibiting TPH, p-Ethynylphenylalanine can reduce the production of serotonin, a neurotransmitter that plays a key role in various cellular processes, including cell signaling pathways and gene expression . This can lead to significant changes in cellular metabolism.

Molecular Mechanism

At the molecular level, p-Ethynylphenylalanine exerts its effects by binding to TPH and inhibiting its activity . This interaction is competitive, meaning that p-Ethynylphenylalanine competes with the natural substrate of TPH for binding sites. As a result, the presence of p-Ethynylphenylalanine can reduce the rate at which TPH converts tryptophan into 5-hydroxytryptophan, the first step in the biosynthesis of serotonin .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of p-Ethynylphenylalanine can change over time. For example, studies have shown that the inhibition of TPH by p-Ethynylphenylalanine is reversible . This means that the effects of p-Ethynylphenylalanine can be reversed if the compound is removed, allowing TPH activity and serotonin production to return to normal levels .

Dosage Effects in Animal Models

In animal models, the effects of p-Ethynylphenylalanine can vary depending on the dosage. For instance, one study found that administration of p-Ethynylphenylalanine to rats at a dose of 30 mg/kg led to a 95% decrease in TPH activity in brain homogenates and a corresponding decrease in serotonin levels .

Metabolic Pathways

p-Ethynylphenylalanine is involved in the metabolic pathway of serotonin biosynthesis, where it acts as an inhibitor of TPH . This enzyme is responsible for the conversion of tryptophan into 5-hydroxytryptophan, the first step in the biosynthesis of serotonin .

Preparation Methods

Synthetic Routes and Reaction Conditions: p-Ethynylphenylalanine is typically synthesized via the Heck reaction. This involves the coupling of trimethylsilylacetylene with N-tert-butyloxycarbonyl-4-iodo-L-phenylalanine methyl ester . The reaction conditions generally include the use of a palladium catalyst and a base, such as triethylamine, under an inert atmosphere.

Industrial Production Methods: While specific industrial production methods for p-Ethynylphenylalanine are not extensively documented, the Heck reaction remains a cornerstone for its synthesis. Scaling up this reaction for industrial purposes would likely involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: p-Ethynylphenylalanine undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or osmium tetroxide.

    Reduction: Catalysts such as palladium on carbon or hydrogen gas.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted phenylalanine derivatives.

Comparison with Similar Compounds

Uniqueness: p-Ethynylphenylalanine is unique due to its ethynyl group, which enhances its ability to inhibit tryptophan hydroxylase more effectively than similar compounds like p-Chlorophenylalanine . This makes it a valuable tool in research focused on serotonin biosynthesis and related physiological processes.

Properties

IUPAC Name

(2S)-2-amino-3-(4-ethynylphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-2-8-3-5-9(6-4-8)7-10(12)11(13)14/h1,3-6,10H,7,12H2,(H,13,14)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPDNGMUGVMESGE-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CC1=CC=C(C=C1)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649147
Record name 4-Ethynyl-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

278605-15-5
Record name 4-Ethynyl-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethynyl-L-phenylalanine
Reactant of Route 2
Reactant of Route 2
4-Ethynyl-L-phenylalanine
Reactant of Route 3
Reactant of Route 3
4-Ethynyl-L-phenylalanine
Reactant of Route 4
Reactant of Route 4
4-Ethynyl-L-phenylalanine
Reactant of Route 5
4-Ethynyl-L-phenylalanine
Reactant of Route 6
Reactant of Route 6
4-Ethynyl-L-phenylalanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.